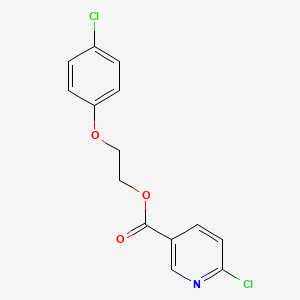

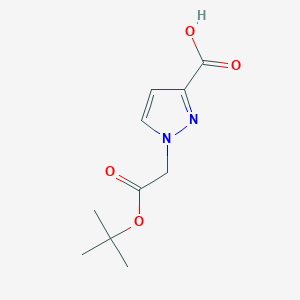

![molecular formula C23H24N6O B2837901 4-tert-butyl-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 890938-13-3](/img/structure/B2837901.png)

4-tert-butyl-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-tert-butyl-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide” is a complex organic molecule. It belongs to the class of organic compounds known as benzoic acids and derivatives, which are organic compounds containing a carboxylic acid substituent attached to a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . Another study reported the ultrasonic-assisted synthesis of pyrazolo [3,4-d]pyrimidin-4-ol tethered with 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The scaffold moiety of the compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket .科学的研究の応用

Anticancer and Anti-inflammatory Applications

Research into pyrazolo[3,4-d]pyrimidine derivatives has shown promising results in the development of anticancer and anti-inflammatory agents. For example, studies have indicated the potential of these compounds to inhibit the activity of specific enzymes or cellular processes that are critical in the development of cancer and inflammatory diseases. The modifications of the pyrazolo[3,4-d]pyrimidine core have been explored to enhance therapeutic efficacy and reduce side effects, indicating a valuable direction for future drug development (Rahmouni et al., 2016), (Carraro et al., 2006).

Antimicrobial Applications

Pyrazolo[3,4-d]pyrimidine derivatives have also been identified as potent antimicrobial agents against a variety of pathogens, including bacteria and fungi. The structural modifications of these compounds can lead to enhanced antimicrobial activity, offering a promising route for the development of new antibiotics to combat resistant strains of bacteria and fungi (Ali et al., 2003).

Antiviral Applications

The exploration of pyrazolo[3,4-d]pyrimidine derivatives in antiviral therapy has shown potential, particularly in the development of treatments for influenza. The synthesis of novel compounds based on the pyrazolo[3,4-d]pyrimidin-4-yl structure has resulted in significant antiviral activities against bird flu influenza (H5N1), indicating a promising direction for future research in antiviral drug development (Hebishy et al., 2020).

Enzyme Inhibition for Cognitive Disorders

Research has also extended into the use of pyrazolo[3,4-d]pyrimidine derivatives as enzyme inhibitors for the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. Compounds have been designed to inhibit phosphodiesterase 1 (PDE1), showing efficacy in animal models and offering a therapeutic avenue for conditions such as schizophrenia and Alzheimer's disease (Li et al., 2016).

作用機序

Target of Action

The primary targets of 4-tert-butyl-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide are the Protein Kinase D (PKD) family . This includes PKD1, PKD2, and PKD3 . These kinases play crucial roles in various cellular processes, including cell survival, proliferation, differentiation, and motility .

Mode of Action

This compound acts as a highly selective and effective inhibitor of the PKD family . It binds to these kinases, inhibiting their activity . The IC50 values for PKD1, PKD2, and PKD3 are 154.6 nM, 133.4 nM, and 109.4 nM respectively . This compound also selectively inhibits Src family kinases (v-Src, c-Fyn) and the tyrosine kinase c-Abl .

Biochemical Pathways

By inhibiting the PKD family, this compound affects various biochemical pathways. PKDs are involved in numerous signaling pathways, including those related to cell survival and proliferation . Therefore, inhibition of PKDs can lead to changes in these pathways, potentially leading to effects such as reduced cell proliferation.

Pharmacokinetics

Its solubility in various solvents like chloroform, ethyl acetate, and methanol suggests that it may have good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability

特性

IUPAC Name |

4-tert-butyl-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O/c1-15-5-11-18(12-6-15)29-21-19(13-26-29)20(24-14-25-21)27-28-22(30)16-7-9-17(10-8-16)23(2,3)4/h5-14H,1-4H3,(H,28,30)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZAAQDIKSGUFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinecarbothioamide](/img/structure/B2837818.png)

![N'-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2837826.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2837828.png)

![N-[3-(4-Naphthalen-1-ylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2837834.png)

![4-(4-Cyclohexylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2837841.png)